molecular formula C22H25BrN4O B14924662 N-(4-bromo-2-methylphenyl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-bromo-2-methylphenyl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14924662
M. Wt: 441.4 g/mol
InChI Key: LRICCKWTOFRSGH-UHFFFAOYSA-N
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Description

N~4~-(4-BROMO-2-METHYLPHENYL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-BROMO-2-METHYLPHENYL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-BROMO-2-METHYLPHENYL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

N~4~-(4-BROMO-2-METHYLPHENYL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-BROMO-2-METHYLPHENYL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(4-BROMO-2-METHYLPHENYL)-1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolo[3,4-b]pyridine core and the presence of multiple functional groups make it a versatile compound for various applications .

Properties

Molecular Formula

C22H25BrN4O

Molecular Weight

441.4 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H25BrN4O/c1-4-5-10-27-21-20(14(3)26-27)17(12-19(24-21)15-6-7-15)22(28)25-18-9-8-16(23)11-13(18)2/h8-9,11-12,15H,4-7,10H2,1-3H3,(H,25,28)

InChI Key

LRICCKWTOFRSGH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=C(C=C(C=C4)Br)C

Origin of Product

United States

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